4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol
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Overview
Description
4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol is a compound belonging to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol typically involves the substitution of chloride ions in cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with 4-aminophenol in the presence of a base such as sodium carbonate. The reaction is usually carried out in an ice bath to control the temperature and ensure the selective substitution of one chloride ion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to achieve higher yields and purity in a shorter time . This method involves the use of microwave energy to accelerate the reaction, resulting in efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential antimicrobial and antiviral activities.
Medicine: Research has explored the compound’s potential as an anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential cellular processes, leading to the compound’s antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound shares a similar triazine core but has different substituents, resulting in distinct chemical properties and applications.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Another triazine derivative with unique properties, used as a UV light absorber and stabilizer.
5,6-Diamino-1,3-dimethyluracil: A related compound with a different heterocyclic structure, used in various biochemical studies.
Uniqueness
4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical reactivity and biological activity. Its combination of amino and phenolic groups allows for versatile chemical modifications and applications in diverse fields .
Properties
CAS No. |
74798-26-8 |
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Molecular Formula |
C11H15N5O |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol |
InChI |
InChI=1S/C11H15N5O/c1-11(2)15-9(12)14-10(13)16(11)7-3-5-8(17)6-4-7/h3-6,17H,1-2H3,(H4,12,13,14,15) |
InChI Key |
SJSNBTUQKPFFQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)O)N)N)C |
Origin of Product |
United States |
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